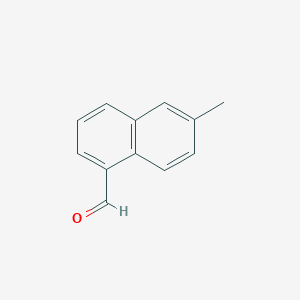

6-Methylnaphthalene-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 6-Méthylnaphtalène-1-carbaldéhyde est un composé organique de formule moléculaire C12H10O. Il est un dérivé du naphtalène, caractérisé par la présence d'un groupe méthyle en position six et d'un groupe aldéhyde en position un sur le cycle naphtalène.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 6-Méthylnaphtalène-1-carbaldéhyde peut être synthétisé par plusieurs méthodes. Une approche courante implique la formylation du 6-méthylnaphtalène en utilisant la réaction de Vilsmeier-Haack. Cette réaction utilise un mélange de N,N-diméthylformamide (DMF) et d'oxychlorure de phosphore (POCl3) pour introduire le groupe formyle à la position souhaitée.

Conditions réactionnelles :

Réactifs : 6-Méthylnaphtalène, N,N-diméthylformamide, oxychlorure de phosphore

Solvant : La réaction est généralement effectuée dans un solvant anhydre tel que le dichlorométhane.

Température : La réaction est généralement conduite à une température comprise entre 0 et 5 °C pour contrôler la réactivité des réactifs.

Temps : Le temps de réaction peut varier mais est généralement compris entre quelques heures et une nuit.

Méthodes de production industrielle

Dans un contexte industriel, la production de 6-Méthylnaphtalène-1-carbaldéhyde peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres réactionnels garantissent une qualité de produit constante.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-Méthylnaphtalène-1-carbaldéhyde subit diverses réactions chimiques, notamment :

Oxydation : Le groupe aldéhyde peut être oxydé pour former l'acide carboxylique correspondant en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Le groupe aldéhyde peut être réduit en alcool primaire en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide ou trioxyde de chrome dans l'acide acétique.

Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.

Substitution : Halogénation en utilisant du brome ou chloration en utilisant du chlore gazeux en présence d'un catalyseur.

Principaux produits formés

Oxydation : Acide 6-Méthylnaphtalène-1-carboxylique

Réduction : 6-Méthylnaphtalène-1-méthanol

Substitution : Divers dérivés halogénés en fonction du substituant introduit.

Applications De Recherche Scientifique

Le 6-Méthylnaphtalène-1-carbaldéhyde a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes, y compris les produits pharmaceutiques et les produits agrochimiques.

Biologie : Le composé peut être utilisé dans l'étude des réactions catalysées par les enzymes impliquant les aldéhydes.

Médecine : Il sert de précurseur dans la synthèse d'agents thérapeutiques potentiels.

Industrie : Il est utilisé dans la production de colorants, de parfums et d'autres produits chimiques de spécialité.

5. Mécanisme d'action

Le mécanisme d'action du 6-Méthylnaphtalène-1-carbaldéhyde implique principalement sa réactivité en tant qu'aldéhyde. Le groupe aldéhyde peut subir des réactions d'addition nucléophile, formant divers adduits avec les nucléophiles. De plus, le composé peut participer à des réactions de condensation, formant des bases de Schiff avec les amines.

Cibles moléculaires et voies :

Addition nucléophile : Le carbone carbonyle du groupe aldéhyde est électrophile, ce qui le rend sensible à l'attaque par les nucléophiles tels que les amines et les alcools.

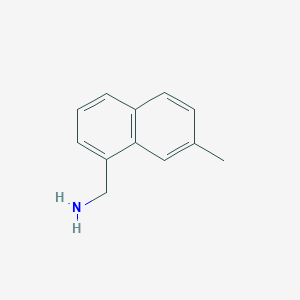

Réactions de condensation : La formation de bases de Schiff implique la réaction du groupe aldéhyde avec les amines primaires, conduisant à la formation d'imines.

Mécanisme D'action

The mechanism of action of 6-methylnaphthalene-1-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. Additionally, the compound can participate in condensation reactions, forming Schiff bases with amines.

Molecular Targets and Pathways:

Nucleophilic Addition: The carbonyl carbon of the aldehyde group is electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols.

Condensation Reactions: The formation of Schiff bases involves the reaction of the aldehyde group with primary amines, leading to the formation of imines.

Comparaison Avec Des Composés Similaires

Le 6-Méthylnaphtalène-1-carbaldéhyde peut être comparé à d'autres composés similaires, tels que :

6-Méthylnaphtalène-2-carbaldéhyde : Structure similaire mais avec le groupe aldéhyde en position deux.

2-Méthylnaphtalène-1-carbaldéhyde : Le groupe méthyle est en position deux au lieu de six.

Acide 6-Méthylnaphtalène-1-carboxylique : Le groupe aldéhyde est oxydé en acide carboxylique.

Unicité :

- La position spécifique des groupes méthyle et aldéhyde dans le 6-Méthylnaphtalène-1-carbaldéhyde confère une réactivité et des propriétés uniques, le distinguant de ses isomères et d'autres composés apparentés.

Propriétés

Numéro CAS |

63409-04-1 |

|---|---|

Formule moléculaire |

C12H10O |

Poids moléculaire |

170.21 g/mol |

Nom IUPAC |

6-methylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C12H10O/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-8H,1H3 |

Clé InChI |

ODPNYEZPQSBTBO-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1)C(=CC=C2)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915420.png)

![Methyl 5-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11915423.png)

![5H-[1,3]Dioxolo[4,5-f]indol-7-amine](/img/structure/B11915452.png)

![5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915454.png)

![5-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11915470.png)

![7-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11915477.png)